

An In-depth Technical Guide to 5-Cyanopyrimidine: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Cyanopyrimidine

Cat. No.: B126568

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Cyanopyrimidine Scaffold

5-Cyanopyrimidine, also known as pyrimidine-5-carbonitrile, is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a sought-after component in the design of novel therapeutic agents and functional materials. The pyrimidine core is a fundamental unit in nucleic acids, rendering its synthetic analogues of great interest for biological applications. The introduction of a cyano group at the 5-position significantly influences the molecule's reactivity and potential for intermolecular interactions, making it a key pharmacophore in various drug candidates.^{[1][2][3]} This guide provides a comprehensive overview of **5-cyanopyrimidine**, covering its chemical identity, synthesis, structural characterization, reactivity, and applications, with a focus on providing practical insights for laboratory professionals.

Core Compound Identification

Identifier	Value	Source(s)
Chemical Name	5-Cyanopyrimidine	[4]
Synonyms	Pyrimidine-5-carbonitrile, 5-Pyrimidinecarbonitrile	[4][5]
CAS Number	40805-79-6	[4]
Molecular Formula	C ₅ H ₃ N ₃	[4]
Molecular Weight	105.10 g/mol	[4]

Chemical Structure

The structure of **5-cyanopyrimidine** consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, and a nitrile (-C≡N) group attached to the carbon at position 5.

Caption: 2D Structure of **5-Cyanopyrimidine**.

Synthesis and Purification

The synthesis of substituted pyrimidine-5-carbonitriles is well-documented, often employing multicomponent reactions like the Biginelli reaction, which involves the condensation of an aldehyde, a β -dicarbonyl compound (or its equivalent), and a urea or thiourea derivative.[6][7] These methods are highly valuable for generating diverse libraries of pyrimidine derivatives.

A common strategy for the synthesis of the parent **5-cyanopyrimidine** involves the cyanation of a halogenated pyrimidine precursor, such as 5-bromopyrimidine. This nucleophilic substitution reaction provides a direct route to the target molecule.

Experimental Protocol: Synthesis of 5-Cyanopyrimidine from 5-Bromopyrimidine

This protocol describes a representative procedure for the synthesis of **5-cyanopyrimidine**.

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **5-Cyanopyrimidine**.

Step-by-Step Methodology:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 5-bromopyrimidine (1 equivalent) and copper(I) cyanide (1.1-1.5 equivalents).
- **Solvent Addition:** Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to the flask to create a stirrable suspension.
- **Inert Atmosphere:** Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
- **Heating:** Heat the reaction mixture to a temperature between 120-150 °C. The optimal temperature will depend on the solvent used. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Reaction Quench:** Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Carefully pour the reaction mixture into an aqueous solution of ammonium chloride or sodium cyanide to quench the reaction and dissolve inorganic salts.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers.
- **Washing:** Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.
- **Solvent Removal:** Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure **5-cyanopyrimidine**.

Self-Validation: The purity of the final product should be assessed by NMR spectroscopy and mass spectrometry to confirm the absence of starting materials and byproducts. The melting point of the purified compound should also be determined and compared to the literature value.

Spectroscopic Characterization

Accurate characterization of **5-cyanopyrimidine** is crucial for its use in further research and development. The following data provides a reference for its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **5-cyanopyrimidine** is expected to show three distinct signals in the aromatic region. The proton at C2 will likely appear as a singlet, while the protons at C4 and C6 will appear as a singlet (or a narrowly split doublet due to long-range coupling). The exact chemical shifts can vary slightly depending on the solvent used.
- ¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the five carbon atoms in the molecule. Due to the symmetry of the molecule, the carbons at positions 4 and 6 are chemically equivalent and will produce a single signal. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-120 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of **5-cyanopyrimidine** provides key information about the functional groups present.

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3100-3000	Aromatic C-H stretch	Medium
~2230	C≡N stretch (nitrile)	Strong
~1600-1400	C=C and C=N ring stretching	Medium to Strong
Below 900	C-H out-of-plane bending	Medium to Strong

The presence of a strong, sharp absorption band around 2230 cm^{-1} is a definitive indicator of the nitrile functional group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **5-cyanopyrimidine** will show a molecular ion peak ($[\text{M}]^+$) at $m/z = 105$, corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of HCN ($m/z = 78$) and subsequent ring fragmentation.

Chemical Reactivity and Applications

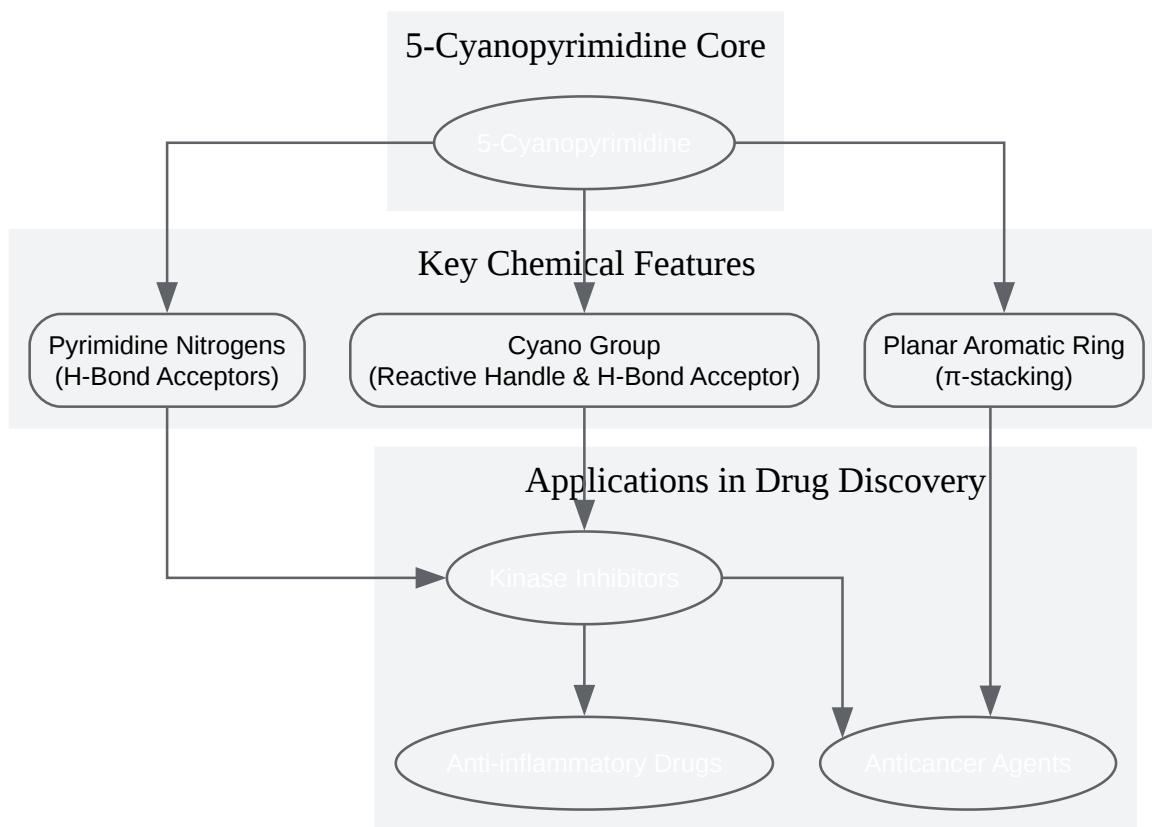
The **5-cyanopyrimidine** scaffold is a versatile platform for the synthesis of more complex molecules. The pyrimidine ring can undergo nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.

Applications in Drug Discovery

The **5-cyanopyrimidine** core is a prominent feature in a number of potent and selective enzyme inhibitors, particularly in the field of oncology and inflammation.

- Kinase Inhibitors: Numerous kinase inhibitors utilize the **5-cyanopyrimidine** scaffold. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the cyano group can form crucial interactions within the enzyme's active site. For example, derivatives of **5-cyanopyrimidine** have been developed as potent inhibitors of p38 α MAP kinase, a key target in inflammatory diseases.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Anticancer Agents: The structural similarity of pyrimidines to the building blocks of DNA and RNA makes them ideal candidates for the development of anticancer drugs. **5-Cyanopyrimidine** derivatives have been investigated as inhibitors of various targets in cancer, including EGFR (Epidermal Growth Factor Receptor) and COX-2 (Cyclooxygenase-2).[\[6\]](#)[\[8\]](#)[\[9\]](#)

Logical Relationship Diagram:



[Click to download full resolution via product page](#)

Caption: Relationship between the features of **5-cyanopyrimidine** and its applications.

Safety and Handling

5-Cyanopyrimidine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10]
- Precautionary Measures:
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]
 - Wear protective gloves, protective clothing, eye protection, and face protection.[10]

- Use only outdoors or in a well-ventilated area.[10]
- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
- Storage: Keep the container tightly sealed in a cool, well-ventilated area. Store away from direct sunlight and sources of ignition. Recommended storage temperature is 2-8°C.[10]

Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information before handling this compound.[10][11][12][13]

Conclusion

5-Cyanopyrimidine is a high-value chemical intermediate with significant applications in scientific research, particularly in the realm of drug discovery. Its synthesis, while requiring careful execution, is accessible through established chemical transformations. A thorough understanding of its spectroscopic properties, reactivity, and safe handling procedures is essential for any researcher intending to work with this versatile molecule. The insights provided in this guide are intended to equip scientists and drug development professionals with the foundational knowledge necessary to effectively utilize **5-cyanopyrimidine** in their research endeavors.

References

- Shanghai Haohong Scientific Co., Ltd. (n.d.). Safety Data Sheet: **5-Cyanopyrimidine**.
- New Journal of Chemistry. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.[8]
- El-Sayed, N. A. A., et al. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central.[6]
- National Institutes of Health. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.[9]
- ResearchGate. (n.d.). Synthesis of pyrimidine-5-carbonitriles 1a-d.[7]
- BenchChem. (n.d.). Technical Support Center: Pyrimidine-5-carbonitrile Synthesis.[14]
- Fisher Scientific. (n.d.).
- Santa Cruz Biotechnology. (n.d.). **5-Cyanopyrimidine**.[4]

- Liu, C., et al. (2005). **5-Cyanopyrimidine** derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase. *Journal of Medicinal Chemistry*, 48(20), 6261-70.[1][2][3]
- ChemWhat. (n.d.). **5-CYANOPYRIMIDINE** CAS#: 40805-79-6.[5]
- ResearchGate. (n.d.). **5-Cyanopyrimidine** Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38 α MAP Kinase.[2]
- PubMed. (n.d.). **5-Cyanopyrimidine** derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase.[3]
- Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pure.psu.edu [pure.psu.edu]
- 2. researchgate.net [researchgate.net]
- 3. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.leyan.com [file.leyan.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Cyanopyrimidine: Synthesis, Structure, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126568#5-cyanopyrimidine-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com